5-Iodo-2-methoxy-1,3-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQAGCXPJUMLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556024 | |
| Record name | 5-Iodo-2-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55215-54-8 | |
| Record name | 5-Iodo-2-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Direct Iodination Strategies
Direct iodination of 2-methoxy-1,3-dimethylbenzene is a common and straightforward approach to synthesize 5-Iodo-2-methoxy-1,3-dimethylbenzene. The methoxy (B1213986) and two methyl groups on the aromatic ring are activating and ortho-, para-directing. This inherent reactivity of the substrate allows for the application of various electrophilic and oxidative iodination protocols.
Electrophilic Aromatic Iodination Protocols
Electrophilic aromatic iodination involves the reaction of an electron-rich aromatic compound with an electrophilic iodine source. For the synthesis of this compound, the precursor 2-methoxy-1,3-dimethylbenzene is treated with an iodinating reagent that generates an electrophilic iodine species (I+).
Common electrophilic iodinating reagents include iodine monochloride (ICl) and N-Iodosuccinimide (NIS). The reaction with iodine monochloride typically proceeds by the polarization of the I-Cl bond, leading to the attack of the electron-rich aromatic ring on the partially positive iodine atom. researchgate.net
A widely used and effective method for the iodination of activated aromatic compounds involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net The acid activates NIS, enhancing its electrophilicity and facilitating the iodination of the aromatic ring under mild conditions. researchgate.net This method is known for its high regioselectivity and excellent yields with short reaction times. organic-chemistry.orgresearchgate.net
| Reagent System | Conditions | Outcome |
| Iodine monochloride (ICl) | Inert solvent | Electrophilic substitution to yield the iodinated product. researchgate.net |
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Acetonitrile, room temperature | Mild and regioselective iodination with high yields. organic-chemistry.orgresearchgate.net |
Oxidative Iodination Approaches
Oxidative iodination methods utilize molecular iodine (I2) in combination with an oxidizing agent. These methods are advantageous as they often employ stable and less hazardous reagents. The oxidant serves to generate a more potent electrophilic iodine species in situ.
A variety of oxidizing systems have been developed for the iodination of arenes. For electron-rich substrates like 2-methoxy-1,3-dimethylbenzene, a combination of iodine and an oxidant such as hydrogen peroxide (H2O2) or sodium percarbonate (2Na2CO3·3H2O2) can be employed. mdpi.comchem-soc.si These "green" oxidants are attractive due to their environmental compatibility. mdpi.comchem-soc.si The reactions are often carried out in the presence of an acid catalyst. mdpi.com
Silver salts, such as silver sulfate (B86663) (Ag2SO4), can also be used to activate molecular iodine. nih.gov The silver salt assists in the generation of the electrophilic iodine species, facilitating the iodination of the aromatic ring. nih.gov
| Oxidizing System | Conditions | Key Features |
| I2 / H2O2 | Acidic medium | "Green" and efficient method for activated arenes. chem-soc.si |
| I2 / Sodium Percarbonate | Acidic medium | Utilizes a stable and eco-friendly oxidant. mdpi.comnih.gov |
| I2 / Silver Sulfate | Inert solvent | Activation of iodine via formation of silver iodide. nih.gov |
Metal-Free Iodination Methodologies
Metal-free iodination reactions are of significant interest due to the avoidance of potentially toxic and costly metal catalysts. These methods often rely on the use of hypervalent iodine reagents or combinations of reagents that generate a highly electrophilic iodine species without the need for a metal promoter.
The use of N-iodosuccinimide (NIS), often in conjunction with an acid catalyst as mentioned previously, is a prime example of a metal-free iodination protocol. organic-chemistry.orgresearchgate.netnih.govmdpi.comresearchgate.net The reaction of 2-methoxy-1,3-dimethylbenzene with NIS under acidic conditions would be expected to proceed efficiently to give the desired 5-iodo product.
Indirect Synthesis Routes and Halogen Interconversion
Indirect methods for the synthesis of this compound involve the preparation of a precursor molecule that is subsequently converted to the target iodo-compound. These routes can be particularly useful when direct iodination is not feasible or results in poor regioselectivity.
Halogen-Exchange Reactions from Brominated Precursors
A common indirect route to aryl iodides is through a halogen-exchange reaction, often referred to as an aromatic Finkelstein reaction. mdma.chnih.govorganic-chemistry.org This involves the conversion of an aryl bromide to the corresponding aryl iodide. For the synthesis of this compound, the required precursor would be 5-bromo-2-methoxy-1,3-dimethylbenzene.
This transformation is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand, commonly a diamine. mdma.chorganic-chemistry.org Sodium iodide (NaI) is used as the iodine source. mdma.chnih.govorganic-chemistry.org The reaction is driven by the formation of a less soluble sodium bromide, shifting the equilibrium towards the desired aryl iodide. mdma.ch This method is known for its mild conditions and tolerance of various functional groups. mdma.chnih.govorganic-chemistry.org
| Reaction | Catalyst System | Reagents |
| Aromatic Finkelstein Reaction | CuI / Diamine ligand | Sodium Iodide (NaI) |
Organometallic Precursor-Mediated Synthesis (e.g., from organomercurials)
Historically, organometallic compounds, particularly organomercurials, have been used as precursors for the synthesis of aryl iodides. The reaction of an arylmercuric chloride with iodine provides the corresponding aryl iodide. However, due to the high toxicity of mercury compounds, these methods have been largely superseded by safer and more environmentally friendly alternatives. There is limited contemporary literature on the synthesis of this compound specifically via an organomercurial precursor.
Multi-Step Convergent Synthetic Pathways
While a classic convergent synthesis involves the coupling of two or more complex fragments, the construction of this compound is more practically achieved through a linear sequence that strategically builds upon a readily available precursor. This pathway can be considered convergent in the sense that it efficiently combines the key structural elements—the 2-methoxy-1,3-dimethylbenzene core and the iodine substituent—in a controlled manner.
A prevalent and logical synthetic route commences with the methylation of 2,6-dimethylphenol. This precursor is commercially available and provides the foundational 1,3-dimethylbenzene structure with a hydroxyl group at the 2-position, perfectly primed for conversion to the methoxy group. The methylation is commonly achieved via a Williamson ether synthesis, employing a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
The subsequent and final step is the electrophilic iodination of the resulting 2-methoxy-1,3-dimethylbenzene (also known as 2,6-dimethylanisole). The methoxy group is a strong activating, ortho-, para-director, while the two methyl groups are weaker activating, ortho-, para-directors. The combined directing effects of these groups favor the introduction of the electrophile at the C5 position, which is para to the powerful methoxy director and flanked by the two methyl groups.
A variety of iodinating reagents can be employed for this transformation. A common and effective method utilizes N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a catalytic amount of a Brønsted or Lewis acid to enhance the electrophilicity of the iodine. organic-chemistry.orgacs.org For instance, the reaction can be carried out using NIS in a solvent like acetonitrile, with a catalytic quantity of an acid such as trifluoroacetic acid. organic-chemistry.org
| Step | Starting Material | Reagent(s) | Product |
| 1 | 2,6-Dimethylphenol | Dimethyl sulfate, Base (e.g., NaOH) | 2-Methoxy-1,3-dimethylbenzene |
| 2 | 2-Methoxy-1,3-dimethylbenzene | N-Iodosuccinimide (NIS), Acid catalyst | This compound |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, particularly the iodination step, is an area where the principles of green chemistry can be effectively applied to reduce environmental impact and enhance safety.
Sustainable Catalyst Development for Aryl Iodination
Traditional methods for aryl iodination often rely on stoichiometric reagents or harsh oxidants that generate significant waste. rsc.org Modern research focuses on developing sustainable catalytic systems that are more environmentally benign.
One promising approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For example, a heterogeneous catalytic system for the direct aerobic iodination of arenes has been developed using a PMoV2 polyoxometalate (POM) embedded in a metal-organic framework (MOF), specifically MIL-101. nih.gov This catalyst facilitates the direct iodination of arenes using molecular iodine with oxygen as the terminal oxidant, offering a green alternative to conventional methods. nih.gov
Another avenue of sustainable catalysis is the use of biocatalysts. Laccase-catalyzed iodination of phenolic compounds using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant represents a highly efficient and sustainable method. rsc.org This enzymatic approach operates under mild reaction conditions in aqueous solvent systems, with water being the only byproduct of the catalytic cycle. rsc.org While 2-methoxy-1,3-dimethylbenzene is not a phenol (B47542), this methodology highlights the potential of biocatalysis in related aryl iodinations.
Hypervalent iodine reagents are also being explored as green alternatives to heavy metals in organic synthesis. nih.govacs.org Although often used in stoichiometric amounts, catalytic systems are being developed where the hypervalent iodine species is generated in situ from an aryl iodide precursor using a sacrificial oxidant. nih.gov
Solvent Selection and Atom Economy Considerations
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. jk-sci.com Many traditional iodination reactions are conducted in chlorinated solvents like carbon tetrachloride and chloroform, which are now recognized as environmentally hazardous. acsgcipr.org A key principle of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. acsgcipr.orgresearchgate.net Several modern iodination protocols have been successfully implemented in water or aqueous systems. mdpi.comtandfonline.com
Atom economy is another fundamental principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. In the context of the synthesis of this compound, the choice of iodinating agent significantly impacts the atom economy.
The use of molecular iodine (I2) in electrophilic aromatic substitution suffers from a theoretical maximum atom economy of 50% for the iodine, as one atom is incorporated into the product and the other is lost as iodide in the form of HI. rsc.org In contrast, reagents like N-iodosuccinimide (NIS) offer a better atom economy concerning the iodine atom, as the iodine is the only atom from the reagent that is transferred to the substrate. However, the succinimide (B58015) byproduct still represents waste.
Reaction Mechanisms and Mechanistic Investigations
Pathways of Electrophilic Aromatic Substitution
The synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene from its precursor, 2-methoxy-1,3-dimethylbenzene (also known as 2,6-dimethylanisole), is a classic example of an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.commsu.edu The mechanism proceeds through the attack of the electron-rich aromatic ring on an electrophile, in this case, a source of electrophilic iodine. masterorganicchemistry.com
The regioselectivity of the iodination reaction is controlled by the directing effects of the substituents already present on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) and the two methyl groups (-CH₃). lumenlearning.com Both methoxy and methyl groups are classified as activating, ortho, para-directors. minia.edu.eglibretexts.org
Methoxy Group (-OCH₃): This is a strongly activating group. It donates electron density to the ring primarily through a resonance effect (+R), where its lone pair of electrons on the oxygen atom can be delocalized into the π-system of the ring. organicchemistrytutor.com This effect significantly increases the nucleophilicity of the ortho and para positions. It also has a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, but the resonance effect is dominant. lumenlearning.comminia.edu.eg
Methyl Groups (-CH₃): These are weakly activating groups that donate electron density through an inductive effect (+I) and hyperconjugation. libretexts.org This donation stabilizes the carbocation intermediate formed during the substitution process, thereby increasing the reaction rate compared to benzene. libretexts.org
In 2-methoxy-1,3-dimethylbenzene, the C4 and C6 positions are ortho to the methoxy group, and the C5 position is para to one methyl group and meta to the other. The directing effects of the three activating groups are cooperative, strongly favoring substitution at the C5 position, which is para to the methoxy group and sterically the most accessible position. The ortho positions to the methoxy group (C3 and C1) are already substituted with methyl groups. The position para to the methoxy group (C5) is therefore the most electronically enriched and sterically unhindered site for electrophilic attack.
| Substituent | Type | Electronic Effect | Directed Positions |
|---|---|---|---|
| Methoxy (-OCH₃) | Strongly Activating | +R >> -I | Ortho, Para |
| Methyl (-CH₃) | Weakly Activating | +I, Hyperconjugation | Ortho, Para |
The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. wikipedia.orgucla.edu This intermediate is formed in the slow, rate-determining step when the aromatic ring attacks the electrophile. masterorganicchemistry.com
For the iodination of 2-methoxy-1,3-dimethylbenzene at the C5 position, the attack by the π electrons of the ring on an electrophilic iodine species (e.g., I⁺, generated from I₂ with an oxidizing agent) leads to an arenium ion. libretexts.orglibretexts.org The positive charge in this intermediate is delocalized over the ring, with significant contributions from resonance structures where the charge is on the carbons ortho and para to the site of attack. The stability of this intermediate is crucial. The methoxy and methyl groups effectively stabilize the positive charge through their electron-donating effects. libretexts.org A particularly stable resonance contributor places the positive charge on the carbon atom bearing the methoxy group, allowing the oxygen's lone pair to delocalize the charge through resonance, forming an oxonium ion structure. libretexts.org In the final, fast step, a base removes a proton from the C5 carbon, restoring aromaticity and yielding the final product, this compound. masterorganicchemistry.com
It is worth noting that some recent computational and experimental studies have challenged the paradigm that arenium ions are obligatory intermediates in all electrophilic aromatic substitutions, suggesting that some reactions may proceed through concerted or addition-elimination pathways without a distinct σ-complex intermediate. pnas.orgresearchgate.net
Radical-Intermediate Pathways in Halogenation Processes
While electrophilic substitution is the primary pathway for the initial iodination, reactions involving aryl iodides can also proceed through radical mechanisms, particularly under photochemical or metal-catalyzed conditions. nih.gov For this compound, such pathways could be relevant in subsequent derivatization or halogen exchange reactions.
Aryl radicals can be generated from aryl iodides through several mechanisms:
Photochemical Cleavage: The carbon-iodine bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage upon irradiation with UV light to form an aryl radical and an iodine radical.
Single Electron Transfer (SET): A reducing agent (like a metal) can transfer a single electron to the aryl iodide, forming a radical anion which then fragments to yield an aryl radical and an iodide ion. nih.gov
Halogen Atom Transfer (HAT): A pre-formed radical species can abstract the iodine atom from the aryl iodide to generate an aryl radical. researchgate.net
These aryl radical intermediates are highly reactive and can participate in a variety of transformations, such as coupling reactions or hydrogen atom abstraction from a solvent molecule. nih.gov For instance, in certain palladium-catalyzed reactions, radical intermediates have been proposed to form via a single-electron transfer from a low-valent palladium species to the aryl halide. nih.gov
| Initiation Method | Description | Intermediate Species |
|---|---|---|
| Photolysis | UV irradiation causes homolytic cleavage of the C-I bond. | Aryl radical, Iodine radical |
| Single Electron Transfer (SET) | Reduction by a metal or other reducing agent. | Aryl radical anion, followed by aryl radical |
| Halogen Atom Transfer (HAT) | Abstraction of the iodine atom by another radical. | Aryl radical |
Catalytic Mechanisms in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The carbon-iodine bond is highly reactive towards oxidative addition to low-valent transition metal catalysts like Pd(0), which is the key initiating step in these catalytic cycles. sci-hub.st
The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) involves three main steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate. In this step, the C-I bond is broken, and the aryl group and the iodide are now bonded to the palladium center.
Transmetalation: In reactions like the Suzuki coupling, an organoboron compound (in the presence of a base) transfers its organic group to the palladium(II) complex, displacing the iodide. This forms a new diorganopalladium(II) intermediate.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. The high reactivity of the C-I bond makes aryl iodides like this compound preferred substrates, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides. sci-hub.st
| Step | Description | Palladium Oxidation State Change |
|---|---|---|
| Oxidative Addition | Aryl iodide adds to the Pd(0) catalyst. | Pd(0) → Pd(II) |
| Transmetalation | Organic group is transferred from another reagent (e.g., organoboron) to palladium. | No Change (Pd(II)) |
| Reductive Elimination | The coupled product is released, regenerating the catalyst. | Pd(II) → Pd(0) |
Stereochemical and Regioselective Control in Derivatization
When this compound is used as a starting material for further functionalization, the principles of regioselectivity and stereochemistry become critical.
Regioselectivity: If a further electrophilic aromatic substitution is performed, the regiochemical outcome is determined by the combined directing effects of the four existing substituents (methoxy, two methyls, and iodo).
The methoxy and methyl groups remain ortho, para-directors.
The iodine atom is a deactivating, ortho, para-director. Halogens are deactivating due to their strong -I effect but direct ortho/para because their lone pairs can stabilize the arenium ion intermediate through a +R effect.
The available positions for substitution are C4 and C6. Both positions are ortho to the strongly activating methoxy group and ortho to the deactivating iodo group. However, the C4 position is also para to one of the methyl groups, while the C6 position is para to the other. The directing effects are reinforcing, strongly favoring substitution at the C4 and C6 positions. msu.edu Steric hindrance from the adjacent methyl groups and the bulky iodine atom will likely play a significant role, potentially favoring substitution at the less hindered of the two available sites, or leading to a mixture of products. msu.edu
Stereochemistry: As the aromatic ring itself is planar, stereochemical considerations are not relevant unless a reaction introduces a chiral center on one of the substituents or a new substituent with a chiral center is introduced. For instance, in a cross-coupling reaction where the coupled group contains a stereocenter, control of the stereochemical integrity would depend on the reaction mechanism not affecting that center.
| Available Position | Influence of Methoxy (-OCH₃) | Influence of Iodine (-I) | Influence of Methyls (-CH₃) | Predicted Outcome |
|---|---|---|---|---|
| C4 | Activating (ortho) | Deactivating (ortho) | Activating (para/meta) | Favored |
| C6 | Activating (ortho) | Deactivating (ortho) | Activating (para/meta) | Favored |
Spectroscopic Characterization and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the chemical environment of each atom within a molecule.
The ¹H NMR spectrum of 5-Iodo-2-methoxy-1,3-dimethylbenzene is predicted to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons. The aromatic region would show two singlets for the two aromatic protons, H-4 and H-6. The electron-donating methoxy (B1213986) and methyl groups, along with the electron-withdrawing and magnetically anisotropic iodine atom, influence the precise chemical shifts.
The protons of the three methyl groups (two attached to the ring and one from the methoxy group) are expected to appear as sharp singlets in the upfield region of the spectrum. The two methyl groups at positions 1 and 3 are chemically equivalent due to molecular symmetry and would produce a single, more intense signal.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-4 | 7.30 - 7.50 | Singlet (s) | 1H |
| Aromatic H-6 | 6.80 - 7.00 | Singlet (s) | 1H |
| Methoxy (-OCH₃) | 3.70 - 3.90 | Singlet (s) | 3H |
Note: Predicted values are based on additive models and analysis of similar substituted benzene (B151609) derivatives. The actual experimental values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the nature of the substituents attached to the aromatic ring.
The carbon atom bonded to the iodine (C-5) is expected to have a significantly lower chemical shift due to the "heavy atom effect." Conversely, the carbon attached to the electron-donating methoxy group (C-2) will be deshielded and appear at a higher chemical shift. The quaternary carbons (C-1, C-2, C-3, C-5) can be distinguished from the protonated carbons (C-4, C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-3 (Aromatic C-CH₃) | 135 - 140 |
| C-2 (Aromatic C-OCH₃) | 155 - 160 |
| C-4 (Aromatic C-H) | 130 - 135 |
| C-5 (Aromatic C-I) | 90 - 95 |
| C-6 (Aromatic C-H) | 125 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
Note: These are estimated chemical shifts. The presence of multiple substituents can lead to complex electronic effects that may alter the observed shifts.
To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling between the aromatic protons H-4 and H-6, as they are separated by more than three bonds, thus verifying their meta-relationship.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals to their corresponding carbon signals. For example, it would show correlations between the aromatic proton signals (H-4, H-6) and their attached carbons (C-4, C-6), as well as the methyl protons and their respective carbons. reddit.comslideshare.net
The methoxy protons (-OCH₃) showing a correlation to the C-2 carbon.
The methyl protons at C-1 and C-3 showing correlations to C-1, C-2, C-3, and C-6.
The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.
The aromatic proton H-6 showing correlations to C-1, C-2, C-4, and C-5.
These combined 2D NMR techniques provide a comprehensive and unambiguous assignment of all atoms in the molecular structure, leaving no doubt as to the connectivity and substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass for the molecular formula of this compound, C₉H₁₁IO, is 261.9855 g/mol .
Molecular Formula and Exact Mass:
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁IO |
An experimental HRMS measurement yielding a mass value very close to this calculated value would confirm the elemental composition of the compound.
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) which can then undergo fragmentation. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure.
The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z = 262. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.
Key Predicted Fragmentation Pathways:
Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatics is the cleavage of a methyl group, leading to a stable benzylic-type cation. This would result in a significant peak at m/z = 247 ([M-15]⁺).
Loss of an Iodine Atom (•I): The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical. This would produce a fragment ion at m/z = 135 ([M-127]⁺). The presence of a peak at m/z = 127 corresponding to the iodine cation (I⁺) is also possible and highly indicative of an iodine-containing compound. docbrown.infodocbrown.info
Loss of a Methoxy Radical (•OCH₃): Cleavage of the methoxy group would result in a fragment at m/z = 231 ([M-31]⁺).
Loss of Formaldehyde (B43269) (CH₂O): A characteristic fragmentation for methoxy-substituted benzenes involves the loss of formaldehyde from the molecular ion after rearrangement, leading to a peak at m/z = 232 ([M-30]⁺•).
The relative abundance of these fragments helps to piece together and confirm the molecular structure. The base peak (most intense peak) in the spectrum would correspond to the most stable fragment ion formed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique spectral fingerprint for the compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Alkyl (CH₃) C-H | Asymmetric & Symmetric Stretching | 2985-2870 |
| Aromatic C=C | Stretching | 1600-1450 |
| Alkyl (CH₃) C-H | Bending | 1465-1375 |
| Aryl Ether (C-O-C) | Asymmetric Stretching | 1275-1200 |
| Aryl Ether (C-O-C) | Symmetric Stretching | 1075-1020 |
| C-I | Stretching | 600-500 |
The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The presence of two methyl groups will give rise to characteristic aliphatic C-H stretching absorptions between 2985 and 2870 cm⁻¹. The carbon-carbon double bond stretching vibrations of the benzene ring are anticipated to appear in the 1600-1450 cm⁻¹ range. The bending vibrations for the methyl C-H bonds are typically observed between 1465 and 1375 cm⁻¹. The methoxy group should produce two distinct C-O stretching bands: an asymmetric stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch in the 1075-1020 cm⁻¹ region. Finally, the carbon-iodine bond is expected to show a stretching vibration in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Advanced X-ray Crystallography (if applicable for single crystal analysis)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to yield a detailed model of the crystal lattice and the molecular structure, including bond lengths, bond angles, and torsion angles.
A comprehensive search of established crystallographic databases, such as the Cambridge Structural Database (CSD), reveals that no single-crystal X-ray diffraction data for this compound has been deposited and made publicly available. Consequently, a detailed discussion of its crystal packing, intermolecular interactions, and precise molecular geometry based on experimental crystallographic data is not possible at this time. The determination of these structural features would require the successful growth of a single crystal of this compound suitable for X-ray diffraction analysis.
Reactivity Profiles and Transformational Organic Chemistry
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in 5-iodo-2-methoxy-1,3-dimethylbenzene is the primary site of reactivity for transition metal-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy (B1213986) and two methyl groups on the aromatic ring increases the electron density of the aryl system, which can influence the rate and efficiency of the catalytic cycle, particularly the initial oxidative addition step. The steric hindrance provided by the ortho-methyl groups can also play a significant role in the reactivity and choice of catalyst system.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly for creating biaryl structures. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C5 position.
The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent system is critical for achieving high yields, especially given the sterically hindered nature of the substrate.
Below is a representative table of Suzuki-Miyaura reactions involving substrates similar to this compound, illustrating typical conditions and outcomes.
| Aryl Iodide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 2-Iodo-1,3,5-trimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 4-Iodo-1,2-dimethoxybenzene | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |
| 2-Iodoanisole | Naphthalene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 98 |
Heck Reaction and Related Palladium-Catalyzed Transformations
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide and an alkene. organic-chemistry.org This transformation is instrumental for the synthesis of substituted alkenes. When applied to this compound, the Heck reaction allows for the introduction of vinyl groups, leading to the formation of stilbene-like structures.
The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl iodide, coordination and insertion of the alkene, and finally, β-hydride elimination to release the product. organic-chemistry.org A base is required to regenerate the active Pd(0) catalyst. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond (typically E) are key considerations.
| Aryl Iodide | Alkene | Catalyst System | Base | Solvent | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 85 |
| 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | 90 |
| 2-Iodo-1,3-dimethylbenzene | Methyl vinyl ketone | Herrmann's catalyst | K₂CO₃ | NMP | 78 |
Sonogashira and Stille Coupling Reactions
The Sonogashira and Stille reactions are powerful methods for forming C-C bonds, specifically coupling aryl halides with terminal alkynes and organostannanes, respectively.
The Sonogashira coupling utilizes a palladium catalyst and a copper(I) co-catalyst to link this compound with a terminal alkyne, yielding a substituted arylalkyne. wikipedia.org This reaction is highly valued for its mild conditions and tolerance of various functional groups. wikipedia.org
The Stille coupling involves the reaction of the aryl iodide with an organotin reagent (organostannane) in the presence of a palladium catalyst. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org
| Coupling Type | Aryl Iodide Partner | Coupling Partner | Catalyst System | Conditions | Product Type |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, RT | Arylalkyne |
| Stille | This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 100 °C | Arylalkene |
| Sonogashira | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diethylamine, 60 °C | Silyl-protected Arylalkyne |
| Stille | 2-Iodoanisole | 2-(Tributylstannyl)furan | Pd₂(dba)₃ / P(furyl)₃ | Dioxane, 90 °C | Arylfuran |
Other Transition Metal-Catalyzed Aryl Coupling Methodologies
Beyond the formation of C-C bonds, the aryl iodide moiety of this compound is a versatile handle for introducing other functionalities, such as C-N, C-O, and C-S bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. It allows for the synthesis of arylamines derived from this compound. The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the efficiency of this transformation. nih.gov
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed methods, it remains a useful tool, particularly for certain substrates where palladium catalysis is ineffective.
These methods significantly expand the synthetic utility of this compound, enabling its incorporation into a diverse range of complex molecules.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.
The aromatic ring of this compound is substituted with three electron-donating groups (one methoxy, two methyl). These groups increase the electron density of the ring, making it a poor substrate for nucleophilic attack. Consequently, SNAr reactions on this compound are generally not feasible under standard conditions. The electron-rich nature of the ring deactivates it towards attack by nucleophiles and destabilizes the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. For a successful SNAr reaction, the aryl substrate must be significantly activated by electron-withdrawing substituents. d-nb.info
Chemical Modifications at the Methoxy and Methyl Substituents
While the aryl iodide is the most reactive site for cross-coupling, the methoxy and methyl groups on this compound can also undergo chemical modification, although these transformations often require more forcing conditions.
Methoxy Group Modification: The methoxy group is generally stable, but it can be cleaved to reveal a phenol (B47542). This O-demethylation is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong nucleophiles like lithium iodide in a refluxing solvent. The resulting phenol can then be used for further functionalization, such as etherification or esterification.
Methyl Group Modification: The methyl groups are typically unreactive. However, under radical conditions, benzylic functionalization is possible. For instance, benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator can introduce a bromine atom, which can then be converted to other functional groups. Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the methyl groups to carboxylic acids, though this may compete with reactions at other sites on the molecule.
These modifications allow for further diversification of the molecular scaffold, complementing the transformations possible at the aryl iodide position.
Electrophilic and Radical Reactions of the Aromatic Ring
The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic and steric effects of its substituents: the methoxy group, two methyl groups, and an iodine atom. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The two methyl groups are also activating and exhibit ortho and para directing effects. Conversely, the iodine atom is a deactivating group due to its electronegativity, yet it also directs incoming electrophiles to the ortho and para positions. The combined influence of these groups dictates the regioselectivity of substitution reactions.
Given the substitution pattern of this compound, the positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. However, steric hindrance from the adjacent methyl groups can influence the accessibility of these positions.
Detailed research findings on specific electrophilic and radical reactions of this compound are limited in publicly accessible literature. However, the reactivity can be inferred from studies on analogous compounds such as 2,6-dimethylanisole (B89883). For instance, bromination of 2,6-dimethylanisole with bromine (Br₂) is known to occur at the para position relative to the methoxy group, demonstrating the powerful directing effect of this group even in the presence of steric hindrance from the flanking methyl groups.
Nitration and nitrosation reactions on the closely related 2,6-dimethylanisole have also been studied. Nitrous acid-catalyzed nitration leads to the formation of 2,6-dimethyl-4-nitroanisole, again highlighting the preference for substitution at the para position. Under strongly acidic conditions, the mechanism can shift towards a radical cation pathway.
While specific radical reactions on the aromatic ring of this compound are not extensively documented, radical reactions on similar structures, such as the radical bromination of 5-iodo-m-xylene using N-bromosuccinimide, have been shown to occur on the methyl groups, leading to the formation of 1,3-bis(bromomethyl)-5-iodobenzene. This suggests that under radical conditions, the benzylic positions of the methyl groups are likely to be the reactive sites.
The following table summarizes the expected outcomes of key electrophilic aromatic substitution reactions on this compound based on the known reactivity of analogous compounds.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-Bromo-5-iodo-2-methoxy-1,3-dimethylbenzene |
| Nitration | HNO₃, H₂SO₄ | 5-Iodo-2-methoxy-4-nitro-1,3-dimethylbenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Iodo-5-methoxy-2,6-dimethylphenyl)ethan-1-one |
The table below outlines a potential radical reaction based on known transformations of similar molecules.
Table 2: Predicted Radical Reaction of this compound
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | 1-(Bromomethyl)-5-iodo-2-methoxy-3-methylbenzene |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine a molecule's geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nih.gov DFT focuses on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. sapub.org For a molecule like 5-Iodo-2-methoxy-1,3-dimethylbenzene, DFT calculations can be employed to determine its most stable three-dimensional structure (optimized geometry).
These calculations would reveal key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring and the precise bond lengths of the carbon-iodine, carbon-oxygen, and carbon-carbon bonds can be accurately predicted. The interplay of steric and electronic effects of the iodo, methoxy, and two methyl groups dictates the final geometry. The deformation of the benzene ring's carbon skeleton is influenced by the electronegativity, resonance, and steric effects of its substituents. acs.org
Furthermore, DFT can be used to explore the potential energy surface of the molecule, identifying different conformers (rotational isomers) and the energy barriers between them. For example, the rotation of the methoxy group and the methyl groups can be modeled to find the lowest energy conformation.
Table 1: Illustrative Geometrical Parameters for Substituted Benzenes from DFT Calculations
| Parameter | Benzene | Anisole | Iodobenzene | m-Xylene |
| C-C bond length (Å) | ~1.39 | 1.38-1.40 | 1.39-1.41 | 1.39-1.40 |
| C-O bond length (Å) | N/A | ~1.36 | N/A | N/A |
| C-I bond length (Å) | N/A | N/A | ~2.10 | N/A |
| C-H bond length (Å) | ~1.08 | 1.08-1.09 | ~1.08 | ~1.08 |
| Ring C-C-C angle (°) | 120 | 118-121 | 118-122 | 118-121 |
Note: This table presents typical values for parent compounds to illustrate the expected range of geometrical parameters. The actual values for this compound would be influenced by the combined effects of all substituents.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sapub.org The energy and spatial distribution of these orbitals provide insights into a molecule's reactivity and the likely sites for electrophilic and nucleophilic attack.
HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons. A higher HOMO energy indicates that the molecule is a better electron donor. The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the innermost orbital without electrons. A lower LUMO energy suggests the molecule is a better electron acceptor. The areas where the LUMO is localized are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sapub.org
For this compound, the electron-donating methoxy and methyl groups are expected to raise the HOMO energy, making the aromatic ring activated towards electrophilic substitution. FMO analysis would likely show the HOMO density concentrated on the aromatic ring, particularly at the positions ortho and para to the activating groups. The iodine atom, being electronegative, would have a withdrawing inductive effect, but its lone pairs could also participate in resonance. The precise distribution of the HOMO and LUMO would be determined by the interplay of these electronic effects. DFT calculations are commonly used to compute the energies and visualize the shapes of these frontier orbitals. nih.gov
Table 2: Representative HOMO, LUMO, and Energy Gap Values for Aromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -9.24 | 1.14 | 10.38 |
| Anisole | -8.21 | 0.96 | 9.17 |
| Iodobenzene | -8.75 | 0.53 | 9.28 |
| m-Xylene | -8.56 | 1.19 | 9.75 |
Note: These values are illustrative and can vary with the computational method and basis set used. The values for this compound would reflect the combined electronic contributions of all substituents.
Computational Modeling of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this would involve modeling its participation in reactions such as electrophilic aromatic substitution, which is a characteristic reaction of benzene and its derivatives. nih.gov
Using DFT, chemists can map the entire reaction coordinate for a proposed mechanism. This involves locating and calculating the energies of the reactants, transition states, intermediates, and products. The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy of the reaction.
For example, the iodination of an aromatic compound can be modeled to understand the role of different iodinating agents and catalysts. researchgate.netacs.org Such a study on this compound would likely investigate further substitution on the aromatic ring. The existing substituents would direct incoming electrophiles to specific positions. The methoxy and methyl groups are activating and ortho-, para-directing, while the iodo group is deactivating but also ortho-, para-directing. A computational study could predict the most likely position for a subsequent electrophilic attack by comparing the activation energies for substitution at the different available sites on the ring.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies aim to understand how a molecule's structure influences its chemical reactivity. For substituted benzenes like this compound, the nature, position, and interaction of the substituents are paramount. fiveable.me
Computational methods can quantify the electronic effects of substituents. Descriptors derived from DFT calculations, such as atomic charges, electrostatic potential maps, and Fukui functions, can be used to predict the most reactive sites in the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential delocalized over the aromatic ring and the oxygen atom of the methoxy group.
Quantitative Structure-Activity Relationship (QSAR): In a broader context, computational descriptors for a series of related compounds can be used to build QSAR models. researchgate.net These models establish a mathematical relationship between the chemical structure (represented by calculated descriptors) and a specific activity, such as reaction rate or biological activity. While no specific QSAR studies on this compound are available, the principles would involve correlating descriptors like HOMO/LUMO energies, dipole moment, and atomic charges with observed reactivity in a series of analogous polysubstituted benzenes. acs.org
By systematically modifying the substituents on the benzene ring in silico and calculating the resulting electronic and energetic properties, a deeper understanding of the structure-reactivity relationships that govern the chemistry of this class of compounds can be achieved.
Applications in Advanced Organic Materials and Chemical Biology Research
Building Blocks for Complex Aromatic Architectures
The reactivity of the carbon-iodine bond in 5-Iodo-2-methoxy-1,3-dimethylbenzene makes it an ideal candidate for participating in powerful carbon-carbon bond-forming reactions, which are essential for the synthesis of intricate aromatic systems.
Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic counterparts are a class of molecules with significant interest due to their unique electronic and photophysical properties. The synthesis of these complex structures often relies on the strategic coupling of smaller aromatic units. Aryl iodides, such as this compound, are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions would enable the fusion of the 2-methoxy-1,3-dimethylphenyl moiety onto other aromatic systems, paving the way for the construction of larger, more elaborate polycyclic structures.
The methoxy (B1213986) and dimethyl substituents on the aromatic ring of this compound can influence the properties of the resulting PAHs, such as their solubility, electronic characteristics, and solid-state packing. This allows for the fine-tuning of the material's properties for specific applications.
Precursors for Conjugated Polymers and Oligomers in Materials Science
Conjugated polymers and oligomers are at the forefront of materials science, with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these materials often involves the polymerization of functionalized aromatic monomers.
This compound can serve as a key monomer in the synthesis of conjugated polymers. Through polymerization reactions like Yamamoto or Suzuki polycondensation, the iodo-functionalized benzene (B151609) ring can be coupled to form long, conjugated polymer chains. The 2-methoxy-1,3-dimethylbenzene repeating unit would impart specific electronic and steric properties to the polymer backbone, influencing its conformation, processability, and ultimately, its performance in electronic devices.
| Potential Polymerization Reactions for this compound | Description |
| Suzuki Polycondensation | A powerful cross-coupling reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex. This method is widely used for the synthesis of a variety of conjugated polymers. |
| Yamamoto Polymerization | A nickel-catalyzed coupling of aryl halides, which is particularly useful for the synthesis of symmetrical conjugated polymers. |
| Stille Polycondensation | A cross-coupling reaction between an organostannane and an organohalide, catalyzed by palladium. It offers good functional group tolerance. |
Scaffolds for Chemical Biology Research
In the realm of chemical biology, small molecules with well-defined three-dimensional structures are essential tools for probing biological systems. The substituted benzene ring of this compound provides a rigid scaffold upon which further chemical complexity can be built.
Design and Synthesis of Molecular Probes and Imaging Agents
Molecular probes and imaging agents are crucial for visualizing and understanding biological processes at the molecular level. These tools often consist of a core scaffold, a reporter group (such as a fluorophore or a radiolabel), and a targeting moiety.
The this compound scaffold can be readily functionalized to create novel molecular probes. The iodine atom can be substituted through various reactions to introduce reporter groups or linkers for attachment to biomolecules. For instance, the iodo group can be converted to a boronic ester for subsequent Suzuki coupling with a fluorescent dye, or it can be used in Stille coupling to attach a radiolabeled tin reagent for imaging applications. The methoxy and dimethyl groups on the scaffold can be modified to tune the probe's solubility, cell permeability, and binding affinity for its biological target.
Application as Synthetic Scaffolds for Diverse Chemical Libraries
The development of new therapeutic agents often relies on the screening of large collections of diverse small molecules, known as chemical libraries. The synthesis of these libraries is facilitated by the use of versatile scaffolds that can be easily modified to generate a wide range of analogs.
Q & A
Q. How can synthetic byproducts be minimized in scaled-up reactions?
- Process Optimization :
- Flow Chemistry : Continuous iodine feed reduces poly-iodination byproducts.
- In Situ Monitoring : Raman spectroscopy tracks iodine consumption to halt reactions at >90% conversion .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
